molecular formula C14H13N3S B13179573 1-(3-methylphenyl)-3-thien-2-yl-1H-pyrazol-5-amine

1-(3-methylphenyl)-3-thien-2-yl-1H-pyrazol-5-amine

Cat. No.: B13179573
M. Wt: 255.34 g/mol
InChI Key: ICAUYLNNZCMONK-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-thien-2-yl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3-methylphenyl group and a thien-2-yl group

Preparation Methods

The synthesis of 1-(3-methylphenyl)-3-thien-2-yl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 3-methylphenyl and thien-2-yl groups. This can be done using appropriate halogenated precursors and palladium-catalyzed cross-coupling reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(3-Methylphenyl)-3-thien-2-yl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized pyrazole derivatives.

Scientific Research Applications

1-(3-Methylphenyl)-3-thien-2-yl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-3-thien-2-yl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, and may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

1-(3-Methylphenyl)-3-thien-2-yl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-(3-Methylphenyl)-3-phenyl-1H-pyrazol-5-amine: This compound has a phenyl group instead of a thien-2-yl group, which may result in different electronic and steric properties.

    1-(3-Methylphenyl)-3-thien-2-yl-1H-pyrazol-4-amine: The position of the amino group is different, which can affect the compound’s reactivity and biological activity.

    1-(3-Methylphenyl)-3-thien-2-yl-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of an amino group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric characteristics, making it valuable for various research applications.

Properties

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

2-(3-methylphenyl)-5-thiophen-2-ylpyrazol-3-amine

InChI

InChI=1S/C14H13N3S/c1-10-4-2-5-11(8-10)17-14(15)9-12(16-17)13-6-3-7-18-13/h2-9H,15H2,1H3

InChI Key

ICAUYLNNZCMONK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=CS3)N

Origin of Product

United States

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